

# Application Notes and Protocols for AZ14145845 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | AZ14145845 |           |
| Cat. No.:            | B12419499  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AZ14145845 is a potent and highly selective dual inhibitor of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, Mer and Axl. These kinases are implicated in various aspects of cancer progression, including proliferation, survival, metastasis, and regulation of the tumor microenvironment. Overexpression of Mer and Axl has been observed in numerous malignancies, often correlating with poor prognosis and resistance to therapy. This document provides detailed application notes and protocols for the utilization of AZ14145845 in preclinical in vivo mouse models, with a focus on xenograft studies for cancer research. While specific dosage data for AZ14145845 from peer-reviewed publications is not currently available, this guide offers a comprehensive framework for establishing an effective experimental design, including formulation, administration, and pharmacodynamic assessment.

## Introduction

The TAM receptor tyrosine kinases—Tyro3, Axl, and Mer—are key regulators of cellular homeostasis. In the context of oncology, the aberrant activation of Axl and Mer signaling pathways is a significant driver of tumorigenesis and therapeutic resistance. These receptors can be activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S, leading to the downstream activation of pro-survival and proliferative signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. **AZ14145845**, by targeting both Mer and Axl, offers a promising therapeutic strategy to counteract these effects.



### **Data Presentation**

As no specific in vivo dosage studies for **AZ14145845** have been publicly released, the following tables provide dosage information for other dual Axl/Mer inhibitors, which can serve as a starting point for dose-range finding studies.

Table 1: Summary of In Vivo Dosing for Dual Axl/Mer Kinase Inhibitors in Mouse Models

| Compound        | Mouse<br>Model | Tumor Type                | Dosing<br>Regimen                     | Route of<br>Administrat<br>ion | Reference |
|-----------------|----------------|---------------------------|---------------------------------------|--------------------------------|-----------|
| INCB081776      | SCID           | H1299<br>(Human<br>NSCLC) | 3, 10, or 30<br>mg/kg                 | Not Specified                  | [1]       |
| ONO-<br>9330547 | SCID           | MV-4-11<br>(Human AML)    | 0.3, 1, or 3<br>mg/kg, twice<br>daily | Oral                           | [2]       |

Table 2: Formulation for AZ14145845 In Vivo Studies

| Component  | Concentration in Final Formulation               | Purpose                          |
|------------|--------------------------------------------------|----------------------------------|
| AZ14145845 | To be determined by dose-<br>range finding study | Active Pharmaceutical Ingredient |
| DMSO       | 10%                                              | Solubilizing Agent               |
| PEG300     | 40%                                              | Co-solvent                       |
| Tween-80   | 5%                                               | Surfactant                       |
| Saline     | 45%                                              | Vehicle                          |

Note: This formulation is a recommended starting point. Optimization may be necessary based on the desired final concentration of **AZ14145845** and stability.



# Experimental Protocols Protocol 1: Preparation of AZ14145845 Formulation for In Vivo Administration

#### Materials:

- AZ14145845 powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300), sterile
- Tween-80, sterile
- Sterile saline (0.9% NaCl)
- · Sterile conical tubes and syringes

#### Procedure:

- Prepare Stock Solution: Dissolve the required amount of AZ14145845 powder in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
- Prepare Vehicle: In a sterile conical tube, mix the vehicle components in the following order, ensuring complete mixing after each addition:
  - Add the required volume of PEG300.
  - Add the required volume of Tween-80 and mix thoroughly.
  - Add the required volume of sterile saline.
- Final Formulation: Slowly add the **AZ14145845** stock solution to the prepared vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL solution, add 20 μL of a 50 mg/mL stock to 980 μL of the vehicle.



 Sterilization: Filter the final formulation through a 0.22 μm syringe filter into a sterile tube before administration to the animals.

# Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

#### Animal Model:

 Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are typically used for xenograft studies with human cancer cell lines.

#### Procedure:

- Cell Culture and Implantation:
  - Culture the human cancer cell line of interest (e.g., a line with known Mer/Axl overexpression) under standard conditions.
  - Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile
     PBS and Matrigel at a concentration of 1 x 107 cells/mL.
  - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
  - Calculate tumor volume using the formula: (Length x Width2) / 2.
- Randomization and Treatment Initiation:
  - When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.
- Dose-Range Finding (Pilot Study):
  - It is critical to perform a pilot study to determine the maximum tolerated dose (MTD) and an effective dose of AZ14145845.



- Based on the data for other dual Axl/Mer inhibitors, a starting dose range of 1-30 mg/kg administered daily via oral gavage or intraperitoneal injection could be explored.
- Monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.
- Definitive Efficacy Study:
  - Based on the pilot study, select 2-3 dose levels for the main efficacy study.
  - Administer AZ14145845 or vehicle control to the respective groups according to the determined schedule (e.g., daily, once or twice a day).
  - Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
- Endpoint and Tissue Collection:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Measure the final tumor weight and volume.
  - A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot) and another portion fixed in formalin for immunohistochemistry.

# Protocol 3: Pharmacodynamic Assessment of Mer/Axl Inhibition

Objective: To confirm that **AZ14145845** is hitting its intended targets in the tumor tissue.

Procedure (Western Blot):

- Protein Extraction: Homogenize the snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
- Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).



- Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- · Immunoblotting:
  - Probe the membranes with primary antibodies against phospho-Mer, total Mer, phospho-Axl, and total Axl.
  - To assess downstream signaling, probe for phospho-Akt, total Akt, phospho-ERK, and total ERK.
  - $\circ$  Use an antibody against a housekeeping protein (e.g., GAPDH or  $\beta$ -actin) as a loading control.
- Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
- Analysis: Quantify the band intensities to determine the extent of target inhibition in the AZ14145845-treated groups compared to the vehicle control.

# **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Simplified Mer/Axl signaling pathway and the inhibitory action of AZ14145845.





Click to download full resolution via product page

Caption: Workflow for an in vivo efficacy study of AZ14145845 in a xenograft mouse model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. mouseion.jax.org [mouseion.jax.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AZ14145845 in In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419499#az14145845-dosage-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com